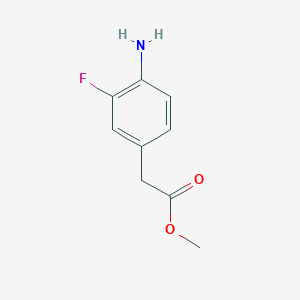

Methyl 2-(4-amino-3-fluorophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-amino-3-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLJNGDZXMGDIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288038 | |

| Record name | Methyl 4-amino-3-fluorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192650-55-8 | |

| Record name | Methyl 4-amino-3-fluorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192650-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-3-fluorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for Methyl 2 4 Amino 3 Fluorophenyl Acetate

Established Synthetic Pathways

Conventional synthetic routes to Methyl 2-(4-amino-3-fluorophenyl)acetate primarily rely on foundational reactions such as esterification, amination via reduction, nucleophilic aromatic substitution, and cross-coupling reactions. These methods are valued for their reliability and scalability.

Esterification and Amination Strategies

A common and practical approach to the synthesis of this compound involves a two-step process: the reduction of a nitro group followed by or preceded by an esterification reaction. A typical starting material for this pathway is Methyl 2-(3-fluoro-4-nitrophenyl)acetate, which is commercially available.

The core of this strategy is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents. A prevalent method in industrial applications is catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. Another effective method is the use of metals in acidic media, such as iron powder in acetic acid, a technique noted for its cost-effectiveness and efficiency in reducing nitroarenes. google.com

Alternatively, one could start with 2-(4-amino-3-fluorophenyl)acetic acid and perform an esterification. chemscene.combldpharm.com Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid, is a classic and direct method to obtain the methyl ester. mdpi.com

Table 1: Representative Conditions for the Reduction of a Nitroaromatic Precursor

| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature | Yield |

| Methyl 2-(3-fluoro-4-nitrophenyl)acetate | Pd/C, H₂ | Methanol/Ethanol (B145695) | Room Temperature | High |

| Methyl 2-(3-fluoro-4-nitrophenyl)acetate | Iron Powder, Acetic Acid | Water/Ethanol | Reflux | >80% |

| Methyl 2-(3-fluoro-4-nitrophenyl)acetate | SnCl₂·2H₂O | Ethanol | Reflux | High |

Note: This table presents typical conditions based on analogous reductions of nitroaromatic compounds. Specific yields may vary based on reaction scale and optimization.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides another viable route to this compound, particularly when starting with a substrate bearing a suitable leaving group ortho or para to an activating group. acs.orgsigmaaldrich.combldpharm.com In the context of this target molecule, a plausible precursor would be a di-halogenated phenylacetate (B1230308) derivative, such as Methyl 2-(3,4-difluorophenyl)acetate.

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. sigmaaldrich.com For the synthesis of this compound, an ammonia (B1221849) equivalent or a protected amine could serve as the nucleophile. The fluorine atom at the C-4 position is activated towards substitution by the electron-withdrawing acetate (B1210297) group at the C-1 position. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate. The regioselectivity of the substitution is a critical consideration in this approach. researchgate.net

Coupling Reactions

Modern synthetic organic chemistry offers powerful tools in the form of transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a particularly relevant example for the synthesis of aryl amines and could be effectively applied to produce this compound. organic-chemistry.orgnih.gov

This approach would typically start with a halogenated precursor, for instance, Methyl 2-(4-bromo-3-fluorophenyl)acetate. This aryl bromide can then be coupled with an ammonia equivalent, such as lithium bis(trimethylsilyl)amide, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov The choice of ligand is crucial for the efficiency and scope of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. The reaction is typically performed in an aprotic solvent like toluene (B28343) or dioxane with a strong, non-nucleophilic base.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine Source | Catalyst | Ligand | Base | Solvent | Temperature |

| Methyl 2-(4-bromo-3-fluorophenyl)acetate | LiN(SiMe₃)₂ | Pd₂(dba)₃ | XPhos | LiOtBu | Toluene | 80-110 °C |

| Methyl 2-(4-bromo-3-fluorophenyl)acetate | NH₃ (from salt) | Pd(OAc)₂ | tBuBrettPhos | NaOtBu | Dioxane | 100 °C |

Note: This table illustrates representative conditions for the Buchwald-Hartwig amination. Specific conditions and yields depend on the exact substrates and catalyst system used.

Advanced Synthetic Techniques

To address the growing demand for enantiomerically pure compounds, advanced synthetic methods focusing on asymmetric synthesis and biocatalysis are being explored.

Asymmetric Synthesis and Chiral Control

The development of asymmetric routes to generate enantiomerically enriched α-aryl-acetic acid derivatives is an area of significant research interest. While specific methods for the asymmetric synthesis of this compound are not widely documented, strategies employed for analogous compounds can be considered. These include the use of chiral auxiliaries, asymmetric hydrogenation of a suitable prochiral olefin, or enantioselective alkylation of a prochiral enolate.

For instance, a chiral auxiliary could be attached to the acetate moiety, which would direct the stereochemical outcome of a subsequent reaction, such as the introduction of the aromatic ring. After the desired stereocenter is established, the auxiliary would be cleaved to yield the chiral product. Asymmetric hydrogenation using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) is another powerful technique that could be applied to a corresponding α,β-unsaturated ester precursor.

Enzymatic Synthesis and Biocatalysis

Biocatalysis offers a green and highly selective alternative for the production of chiral molecules. For the synthesis of enantiomerically pure this compound, enzymatic kinetic resolution of the corresponding racemic ester is a highly promising strategy. rsc.orgmdpi.com

In a typical kinetic resolution, a racemic mixture of this compound is treated with a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or a lipase from Pseudomonas species, in the presence of water. researchgate.netnih.gov The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched ester and the enantiomerically enriched carboxylic acid, which can then be separated. The choice of lipase, solvent (often an organic solvent with a controlled amount of water), and temperature are critical parameters that influence the enantioselectivity (E-value) and conversion rate of the reaction.

Table 3: Lipases Commonly Used in the Kinetic Resolution of Esters

| Enzyme | Source Organism | Typical Acyl Donor (for transesterification) | Common Solvents |

| Lipase B | Candida antarctica | Vinyl acetate, Isopropenyl acetate | Toluene, Heptane, Dichloromethane (B109758) |

| Lipase PS | Burkholderia cepacia | Vinyl acetate | Diisopropyl ether |

| Lipase from | Candida rugosa | Vinyl acetate, Isopropenyl acetate | Toluene, Dichloromethane |

Note: This table provides examples of lipases and conditions often employed in the enzymatic kinetic resolution of racemic esters and alcohols.

Green Chemistry Approaches to Synthesis

The integration of green chemistry principles into the synthesis of this compound is critical for developing environmentally benign and sustainable manufacturing processes. jk-sci.com This approach focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency. jk-sci.com A primary synthetic route to the target compound involves the catalytic reduction of its nitro precursor, Methyl 2-(4-fluoro-3-nitrophenyl)acetate.

Green chemistry can be applied to both the initial esterification to form the precursor and the subsequent reduction step. For the esterification of 2-(4-fluoro-3-nitrophenyl)acetic acid, traditional methods often use hazardous solvents. Green alternatives focus on employing safer solvents that are biodegradable, have low toxicity, and are derived from renewable resources. wikipedia.org Solvents such as ethyl acetate, ethanol, and in some cases, water-based systems, are preferred over halogenated hydrocarbons like dichloromethane or aprotic polar solvents like DMF. jk-sci.comnih.gov The use of solid acid catalysts, such as zeolites or sulfonated resins, can also contribute to a greener process by replacing corrosive liquid acids and allowing for easier separation and recycling. rsc.org

For the key reduction of the nitro group, catalytic transfer hydrogenation represents a greener alternative to methods using stoichiometric metal reductants. This can be achieved with catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen donor such as sodium hypophosphite, which is a safer alternative to high-pressure hydrogen gas. prepchem.com The choice of solvent is also crucial; greener options like ethanol or ethyl acetate are favored. jk-sci.com

Table 1: Comparison of Selected Green Solvents This interactive table provides a selection of solvents categorized by their environmental impact, based on established green chemistry guides. Users can filter by solvent type to identify preferable options for synthesis.

| Solvent Name | Functional Group | Green Chemistry Recommendation | Key Considerations |

|---|---|---|---|

| Water | Aqueous | Highly Recommended | Non-toxic, renewable, but can pose separation challenges. wikipedia.org |

| Ethanol | Alcohol | Recommended | Bio-derived, low toxicity, biodegradable. wikipedia.org |

| Ethyl acetate | Ester | Recommended | Low toxicity, effective for many organic reactions. jk-sci.comnih.gov |

| Heptane | Hydrocarbon | Problematic | Lower neurotoxicity than hexane, but still a VOC. jk-sci.com |

| Toluene | Hydrocarbon | Problematic | Useful properties but has toxicity concerns. jk-sci.com |

| Dichloromethane (DCM) | Halogenated | Hazardous | High environmental and health concerns; seek alternatives. rsc.org |

| N,N-Dimethylformamide (DMF) | Aprotic Polar | Hazardous | High boiling point, toxicity, and difficult to remove. rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comarkat-usa.org This technology can be effectively applied to the synthesis of this compound, particularly in the esterification and nitro-reduction steps.

In microwave-assisted esterification, the direct heating of the reaction mixture allows for rapid temperature increases, which can significantly reduce the time required to form the Methyl 2-(4-fluoro-3-nitrophenyl)acetate precursor. acs.orgrsc.org Studies on similar esterifications have shown that reactions that take several hours under conventional reflux can often be completed in minutes using microwave irradiation. mdpi.commdpi.com This efficiency not only speeds up the process but can also minimize the formation of degradation by-products that may occur during prolonged heating. mdpi.com The use of microwave heating in conjunction with ionic liquids as catalysts has also been explored for esterification reactions, offering a potentially synergistic effect. informahealthcare.com

The application of microwave energy can also enhance the catalytic reduction of the nitro group. The focused heating can improve the efficiency of the catalyst, leading to faster and more complete conversions to the desired amine. arkat-usa.org Research on various multi-component reactions demonstrates that microwave irradiation consistently reduces reaction times from hours to minutes while often improving yields. sci-hub.semdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification (Model Reaction) This interactive table illustrates the typical advantages of microwave heating for an esterification reaction. Users can compare the reaction time and yield for different heating methods.

| Heating Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional (Reflux) | 60 min | 66 | ~25 | mdpi.com |

| Microwave | 15 min | 66 | ~30 | mdpi.com |

| Microwave | 15 min | 80 | 77 | mdpi.com |

| Microwave | 30 min | Not Specified | 86 | mdpi.com |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a fundamental aspect of chemical process development, aiming to maximize product yield and purity while ensuring the process is efficient and reproducible. For the synthesis of this compound, the reduction of the nitro precursor is a critical step where optimization plays a key role.

Key parameters for optimization in the catalytic reduction of Methyl 2-(4-fluoro-3-nitrophenyl)acetate include the choice of catalyst, catalyst loading, solvent, temperature, and the nature of the reducing agent. researchgate.net Palladium on carbon (Pd/C) is a commonly used catalyst for such transformations. prepchem.com The optimization process would involve systematically varying the weight percentage of palladium on the support and the catalyst-to-substrate ratio to find the most effective and economical loading. nih.gov

The solvent system can significantly influence reaction rate and selectivity. researchgate.net A screening of various green solvents or solvent mixtures (e.g., ethanol, ethyl acetate, or water/ethanol mixtures) would be performed to identify the medium that provides the best balance of solubility, reaction rate, and ease of product isolation. researchgate.net Temperature is another critical variable; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired by-products. Therefore, the reaction temperature must be carefully controlled and optimized.

Table 3: Optimization of Catalyst Loading and Solvent for a Model Reduction Reaction This interactive table demonstrates how varying reaction parameters like catalyst amount and solvent can impact the yield and time of a chemical reaction. Users can filter by entry to see the effect of specific changes.

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 5 | H₂O/EtOH (1:1) | 4 | 65 |

| 2 | 10 | EtOH | 5 | 70 |

| 3 | 10 | H₂O | 5 | 55 |

| 4 | 10 | H₂O/EtOH (1:1) | 2 | 84 |

| 5 | 15 | H₂O/EtOH (1:1) | 2 | 84 |

*Data adapted from a model one-pot synthesis to illustrate optimization principles.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWVWXpTenqiJmrlyvoUdKGAW3BWSg3I3g5VHVmFVNXFI23YyOS8QMBR0oiOMfKXP1TDvW3B6cQTFSs48hdLCMJjVG3PTHoP5881TxH-so1sN3dPSXiSODcpPlRz9JhiRNA1ZpNYhFbGIti55Tu1KaItQs4wYFKXNSneu17SQuujFlydOLXQWmdZjgrLL0oealG-50KLg%3D%3D)]*Impurity Profiling and Purification Strategies

Impurity profiling, which involves the identification, characterization, and quantification of unwanted chemicals in a drug substance, is a critical component of pharmaceutical development to ensure safety and efficacy. oceanicpharmachem.com According to ICH guidelines, any impurity present above a certain threshold (typically 0.1%) must be identified. kymos.com The synthesis of this compound can generate various process-related impurities. oceanicpharmachem.comintertek.com

These impurities can originate from several sources:

Starting Materials: Unreacted Methyl 2-(4-fluoro-3-nitrophenyl)acetate or the acid from which it was derived. resolvemass.ca

Intermediates: Incomplete reduction can lead to the presence of intermediates such as the corresponding hydroxylamine (B1172632) or nitroso derivatives. resolvemass.ca

By-products: Side reactions, such as over-reduction or dimerization, can form unexpected molecular species. oceanicpharmachem.com

Reagents and Catalysts: Residual reagents, solvents, or catalysts may be present in the final product. kymos.comindocoanalyticalsolutions.com

The identification and quantification of these impurities require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying impurities. resolvemass.ca For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. resolvemass.caindocoanalyticalsolutions.comnih.gov

Once identified, strategies for purification are implemented. The primary methods for removing impurities from the final product include:

Crystallization: This is often the most effective and scalable method for purifying solid compounds. By carefully selecting a solvent system, the desired product can be selectively crystallized, leaving impurities behind in the mother liquor.

Column Chromatography: For impurities that are difficult to remove by crystallization, silica (B1680970) gel column chromatography is a standard laboratory technique for achieving high purity, although it may be less economical on an industrial scale. indocoanalyticalsolutions.com

Table 4: Potential Impurities in the Synthesis of this compound This interactive table lists potential impurities that could arise during the synthesis process, along with their likely sources. Users can sort the table by impurity type or source.

| Potential Impurity Name | Impurity Type | Likely Source |

|---|---|---|

| Methyl 2-(4-fluoro-3-nitrophenyl)acetate | Unreacted Starting Material | Incomplete reduction reaction. oceanicpharmachem.com |

| 2-(4-fluoro-3-nitrophenyl)acetic acid | Unreacted Starting Material | Incomplete esterification or hydrolysis of the ester. |

| Methyl 2-(3-fluoro-4-hydroxylaminophenyl)acetate | Intermediate | Partial reduction of the nitro group. resolvemass.ca |

| Azoxy/Azo Dimer By-products | By-product | Condensation of intermediates during reduction. |

| Isomeric Impurities | By-product | Impurities present in the initial starting materials. |

| Residual Solvents (e.g., Ethanol, Ethyl Acetate) | Reagent | Incomplete removal after reaction and workup. kymos.com |

Chemical Reactivity and Derivatization of Methyl 2 4 Amino 3 Fluorophenyl Acetate

Transformations of the Amino Group

The primary amino group is a key site for derivatization, allowing for the introduction of a wide range of functionalities.

Acylation and Amidation Reactions

The amino group of Methyl 2-(4-amino-3-fluorophenyl)acetate can readily undergo acylation and amidation reactions. These reactions involve the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of an acylating or amidating agent.

Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), would yield the corresponding N-acetyl derivative, Methyl 2-(4-acetamido-3-fluorophenyl)acetate.

Similarly, amidation can be achieved by reacting the amino group with a carboxylic acid in the presence of a peptide coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This allows for the formation of a diverse library of amide derivatives. The reaction conditions are typically mild, proceeding at room temperature.

Table 1: Representative Acylation and Amidation Reactions

| Reagent | Product | Reaction Type |

| Acetyl chloride | Methyl 2-(4-acetamido-3-fluorophenyl)acetate | Acylation |

| Benzoyl chloride | Methyl 2-(4-benzamido-3-fluorophenyl)acetate | Acylation |

| Acetic anhydride | Methyl 2-(4-acetamido-3-fluorophenyl)acetate | Acylation |

| Carboxylic Acid + DCC/EDC | Methyl 2-(4-(acyl)amino-3-fluorophenyl)acetate | Amidation |

Oxidation Reactions

Mild oxidation may lead to the formation of nitroso or nitro compounds. However, primary aromatic amines are often susceptible to over-oxidation and polymerization, leading to complex mixtures. The presence of the electron-withdrawing fluorine atom and the ester group can influence the oxidation potential of the amino group. Studies on the oxidation of simple primary amines have shown that the fate of the nitrogen group is dependent on the nature of the alpha-carbon nih.gov. For instance, the oxidation of glycine (B1666218) can lead to the formation of ammonia (B1221849) nih.gov. The electrochemical oxidation of aniline (B41778) derivatives can proceed via a two-electron transfer process to form benzoquinoneimine species mdpi.com.

Reactions of the Ester Moiety

The methyl ester group provides another handle for chemical modification, primarily through hydrolysis and reduction.

Hydrolysis to Carboxylic Acid

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(4-amino-3-fluorophenyl)acetic acid chemscene.com. This transformation is typically carried out under basic or acidic conditions.

Base-catalyzed hydrolysis, often using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, is a common method. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid. The hydrolysis of phenylacetate (B1230308) esters is a well-established reaction sciencemadness.org.

Acid-catalyzed hydrolysis, using a strong acid such as sulfuric acid or hydrochloric acid in the presence of water, is also effective. This reaction is reversible and proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by water.

Table 2: Hydrolysis of this compound

| Reagent | Product | Reaction Type |

| NaOH (aq), then H₃O⁺ | 2-(4-amino-3-fluorophenyl)acetic acid | Base-catalyzed hydrolysis |

| H₂SO₄ (aq), heat | 2-(4-amino-3-fluorophenyl)acetic acid | Acid-catalyzed hydrolysis |

Reduction to Alcohol

The ester group can be reduced to a primary alcohol, 2-(4-amino-3-fluorophenyl)ethanol. Powerful reducing agents are required for this transformation, as esters are less reactive than aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is the most common reagent for the reduction of esters to alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the delivery of hydride ions to the carbonyl carbon, followed by the cleavage of the C-O bond of the ester.

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own, but its reactivity can be enhanced by the addition of certain additives or by using it in specific solvent systems.

Aromatic Ring Functionalization

The existing substituents on the aromatic ring of this compound direct the position of further electrophilic aromatic substitution reactions. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho, para-director. The methyl acetate (B1210297) group is a deactivating, meta-directing group.

The position of substitution will be a result of the combined directing effects of these groups. The most activated positions for electrophilic attack are ortho to the amino group. One ortho position is already substituted with a fluorine atom. The other ortho position (position 5) is sterically unhindered and is the most likely site for electrophilic substitution.

Potential electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a bromine or chlorine atom at position 5 using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group at position 5 using a mixture of nitric acid and sulfuric acid. The strongly acidic conditions may lead to protonation of the amino group, forming an ammonium (B1175870) ion which is a meta-director, complicating the regioselectivity.

Sulfonation: Introduction of a sulfonic acid group at position 5 using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: These reactions are generally not successful on anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. Protection of the amino group as an amide is typically required before carrying out these reactions.

Electrophilic Aromatic Substitution

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly electron-donating amino group (-NH2). This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. jk-sci.com In this specific molecule, the position para to the amino group is occupied by the methyl acetate side chain. Therefore, substitution is directed to the two ortho positions: C2 (also ortho to the fluorine) and C5.

The fluorine atom at C3 is an ortho-, para-directing group but is deactivating. The methyl acetate group at C1 is weakly deactivating. The directing effect is overwhelmingly controlled by the powerful activating amino group. jk-sci.com Consequently, electrophilic attack will preferentially occur at the C5 position, which is sterically more accessible than the C2 position.

Common EAS reactions include:

Halogenation: Reaction with bromine water would likely lead to polysubstitution due to the high activation from the amino group. jk-sci.com Monosubstitution at the C5 position would require milder conditions and potentially protection of the amino group.

Nitration: Direct nitration with a mixture of nitric and sulfuric acid is often problematic for anilines, leading to oxidation and the formation of a significant amount of the meta isomer due to the protonation of the amine in the strongly acidic medium. jk-sci.com To achieve selective para-nitration (relative to the activating group), the amino group is typically first protected, for example, by acetylation to form an acetanilide. This moderates the reactivity and prevents oxidation. google.com

Sulfonation: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which upon heating can rearrange to form sulfanilic acid. jk-sci.com

| Reaction Type | Reagents | Expected Major Product | Notes |

|---|---|---|---|

| Bromination | Br₂ in a non-polar solvent | Methyl 2-(4-amino-5-bromo-3-fluorophenyl)acetate | Requires controlled conditions to prevent polybromination. The amino group strongly directs to the C5 position. |

| Nitration (with protection) | 1. Acetic anhydride 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat | Methyl 2-(4-amino-3-fluoro-5-nitrophenyl)acetate | Protection of the amino group as an amide is necessary to prevent oxidation and ensure regioselectivity. google.com |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is generally challenging. The ring is electron-rich due to the powerful electron-donating amino group, which disfavors attack by nucleophiles.

However, the presence of the fluorine atom provides a potential site for SNAr if the aromatic ring can be sufficiently activated by electron-withdrawing groups. While the ester side chain is weakly deactivating, it is not potent enough to facilitate SNAr under standard conditions.

A plausible pathway for SNAr involves a preliminary reaction that introduces a strong electron-withdrawing group onto the ring. For instance, a Knoevenagel condensation of a related aldehyde with a methylene-active compound can introduce a cyano or carbonyl group, which then activates the ring for subsequent nucleophilic substitution of the fluorine atom. nrochemistry.com In such a scenario, a nucleophile could displace the fluoride (B91410) ion, particularly if the activating group is positioned ortho or para to the fluorine.

| Reaction Type | Conditions | Potential Product Type | Notes |

|---|---|---|---|

| SNAr | Requires pre-modification to introduce a strong electron-withdrawing group (EWG) ortho/para to the fluorine atom, followed by reaction with a nucleophile (e.g., secondary amine). | Derivative with fluorine replaced by the nucleophile. | The reaction is not feasible without significant activation of the aromatic ring. nrochemistry.com |

Formation of Complex Molecular Scaffolds

The functional groups within this compound serve as handles for the construction of more complex molecules, particularly various heterocyclic systems that are prevalent in medicinal chemistry.

Heterocyclic Ring Formations

The vicinal arrangement of the amino group and the acetic acid ester side chain allows for a variety of cyclization reactions to form heterocyclic rings.

Lactam Formation: Intramolecular cyclization of the corresponding 2-(4-amino-3-fluorophenyl)acetic acid can lead to the formation of a lactam, a cyclic amide. This is a common reaction for amino acids and their derivatives. byjus.com The ester can be hydrolyzed to the carboxylic acid, which can then be activated and cyclized, or the ester itself can undergo intramolecular aminolysis, often under thermal conditions, to form a six-membered δ-lactam.

Quinolone Synthesis: Aniline derivatives are key starting materials for the synthesis of quinolones. In the Gould-Jacobs reaction, an aniline is condensed with a malonic ester derivative, followed by thermal cyclization to form a 4-quinolone core structure. nih.gov this compound could potentially be modified and utilized in similar strategies to produce complex quinolone derivatives. mdpi.comnih.gov

Benzodiazepine (B76468) Synthesis: 1,4-Benzodiazepines are often synthesized from 2-aminobenzophenones, but other routes utilize ortho-phenylenediamines. nih.govnih.gov The amino phenylacetate structure can also be a precursor. For instance, reaction with an amino acid ester could lead to an intermediate that, upon cyclization, forms a benzodiazepine ring system. google.com

Pictet-Spengler Reaction: While a classic Pictet-Spengler reaction involves a β-arylethylamine, the core principle of condensing an amine with a carbonyl compound followed by an electrophilic ring closure onto an activated aromatic ring is relevant. wikipedia.org Derivatives of this compound could be elaborated into suitable precursors for Pictet-Spengler or related cyclization reactions to form tetrahydroisoquinoline-type structures. jk-sci.com

| Heterocyclic System | General Strategy | Key Functionalities Used |

|---|---|---|

| Lactams | Intramolecular cyclization | Amino group and acetic acid/ester side chain byjus.com |

| Quinolones | Condensation with a 1,3-dicarbonyl equivalent followed by cyclization | Amino group and aromatic ring nih.gov |

| Benzodiazepines | Condensation with α-amino esters or related synthons | Amino group and aromatic ring google.comnih.gov |

| Tetrahydroisoquinolines | Pictet-Spengler type reactions | Amino group (after modification) and aromatic ring wikipedia.org |

Condensation Reactions

The primary amino group of this compound is a potent nucleophile and readily undergoes condensation reactions with a variety of electrophiles. These reactions are often the initial step in the synthesis of more complex derivatives, including the heterocyclic systems mentioned previously.

Imine (Schiff Base) Formation: The amino group reacts with aldehydes or ketones under mild, often acid-catalyzed, conditions to form imines. This reaction is reversible and is fundamental in dynamic covalent chemistry and for the synthesis of various ligands and intermediates.

Amide Formation: Acylation of the amino group with acyl chlorides or acid anhydrides is a straightforward and efficient reaction that yields stable amide derivatives. This transformation is also used as a protecting strategy for the amino group to moderate its reactivity during other transformations, such as electrophilic aromatic substitution. google.com

These initial condensation products can be isolated or used in situ for subsequent cyclization or derivatization steps, highlighting the compound's role as a versatile building block.

| Reaction Type | Electrophile | Product Class | Significance |

|---|---|---|---|

| Imine Formation | Aldehydes, Ketones | Imines (Schiff Bases) | Key intermediates for reduction to secondary amines or for further cyclization reactions. |

| Amide Formation | Acyl Chlorides, Acid Anhydrides | Amides | Forms stable derivatives; used as a protective strategy for the amine functionality. google.com |

Computational and Theoretical Investigations of Methyl 2 4 Amino 3 Fluorophenyl Acetate

Quantum Chemical Studies (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and reactivity.

The initial step in a computational study involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For methyl 2-(4-amino-3-fluorophenyl)acetate, this would be achieved using a functional, such as B3LYP, paired with a suitable basis set, like 6-311++G(d,p). researchgate.net The optimization process would yield precise bond lengths, bond angles, and dihedral angles.

The presence of the fluorine atom ortho to the amino group and meta to the acetate (B1210297) substituent is expected to introduce notable electronic and steric effects. The strong electronegativity of fluorine would influence the electron distribution within the benzene (B151609) ring and affect the planarity of the amino group. The optimized geometry would likely show a slight pyramidalization of the nitrogen atom in the amino group and some distortion in the benzene ring from a perfect hexagonal shape.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.40 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.34 Å |

| C-C (ring) Bond Lengths | ~1.39 - 1.41 Å |

| C-N-H Bond Angle | ~115° |

Note: These are illustrative values based on similar structures and would be precisely determined through DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amino group, reflecting their nucleophilic character. The LUMO would likely be distributed over the carbonyl group of the ester and the phenyl ring, indicating the sites susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide quantitative measures of the molecule's reactivity. nih.gov

Table 2: Predicted FMO Energies and Reactivity Descriptors (Illustrative)

| Parameter | Predicted Value |

|---|---|

| EHOMO | ~ -5.5 eV |

| ELUMO | ~ -0.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV |

| Ionization Potential (I) | ~ 5.5 eV |

| Electron Affinity (A) | ~ 0.5 eV |

| Electronegativity (χ) | ~ 3.0 eV |

| Chemical Hardness (η) | ~ 2.5 eV |

Note: These are estimated values and would be precisely calculated from the DFT output.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the molecular surface and uses a color scale to denote different potential regions. Red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. Blue represents regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow denote areas of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atoms of the carbonyl group and the fluorine atom due to their high electronegativity. A region of high positive potential (blue) would be expected around the hydrogen atoms of the amino group, indicating their acidic nature and potential for hydrogen bonding. The phenyl ring would exhibit a more complex potential distribution due to the competing electronic effects of the substituents. malayajournal.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. NBO analysis is particularly useful for studying hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. rsc.org

In this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the π* anti-bonding orbitals of the phenyl ring. It would also reveal hyperconjugative interactions between the C-H bonds of the methyl group and the adjacent C=O bond. The stabilization energies (E(2)) associated with these interactions provide a measure of their strength. researchgate.net

Natural Hybrid Orbital (NHO) analysis, a component of NBO, describes the hybridization of the atomic orbitals that form the bonds. This analysis would detail the sp hybridization of the carbon, nitrogen, and oxygen atoms and reveal any deviations from ideal hybridization due to steric or electronic effects.

Table 3: Predicted NBO Analysis - Key Donor-Acceptor Interactions (Illustrative)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C-C)ring | High |

| σ (C-H)methyl | σ* (C-C) | Moderate |

Note: These are qualitative predictions. Actual NBO calculations would provide quantitative energy values.

Molecular Modeling and Simulation

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of a molecule, such as its conformational changes and interactions with its environment (e.g., a solvent).

An MD simulation of this compound, typically in a solvent like water or dimethyl sulfoxide (B87167), would reveal how the molecule behaves in a more realistic environment. The simulation would track the trajectories of all atoms, providing information on:

Conformational Flexibility: The rotation around single bonds, such as the C-C bond connecting the phenyl ring and the acetate group, would be observed. This helps to identify the most populated conformations in solution.

Solvation Effects: The simulation would show how solvent molecules arrange around the solute and form hydrogen bonds with the amino and carbonyl groups.

Vibrational Motions: The dynamic fluctuations in bond lengths and angles around their equilibrium values would be captured.

The results of an MD simulation are often analyzed to calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a solute atom.

Free-Energy Perturbation (FEP) Calculations

No publications detailing Free-Energy Perturbation (FEP) calculations for this compound were identified. FEP is a powerful computational method used to calculate the free energy difference between two states, often applied in drug discovery and molecular design to predict binding affinities or solvation energies. While general principles of FEP are well-documented for various molecules, including some aniline (B41778) derivatives, specific studies applying this technique to this compound are absent from the literature.

Solid-State and Intermolecular Interaction Analysis

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. Consequently, no crystallographic data such as unit cell dimensions, space group, or detailed crystal packing information is available. Such data is fundamental for understanding the solid-state arrangement and intermolecular interactions of a compound.

Hirshfeld Surface Analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. As no crystallographic data for this compound has been published, a Hirshfeld Surface Analysis has not been performed for this compound. Studies on other fluorinated aniline derivatives have demonstrated the utility of HSA in understanding the roles of hydrogen bonding and other non-covalent interactions in crystal packing, but this analysis is contingent on the availability of a solved crystal structure.

Computational Guidance for Derivative Design

There is no published research that specifically uses this compound as a scaffold for computational derivative design. Such studies typically involve techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, or other computational methods to guide the synthesis of new molecules with improved properties. The absence of such studies indicates that this particular compound has not been a focus of published computational drug discovery or materials science efforts.

Applications As a Precursor and Building Block in Advanced Chemical Research

Role in Organic Synthesis Methodologies

The strategic placement of the amino, fluoro, and acetate (B1210297) groups makes Methyl 2-(4-amino-3-fluorophenyl)acetate a useful synthon in modern organic synthesis. The amino group can be readily transformed into various functional groups or used as a nucleophile in coupling reactions. The fluorine atom significantly influences the electronic properties of the benzene (B151609) ring, which can direct regioselectivity in electrophilic substitution reactions and enhance the metabolic stability of derivative compounds. beilstein-journals.orgagropages.com The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for other ester modifications.

This compound and its structural analogs are employed in various synthetic strategies:

Esterification and Amide Coupling: Amino acid methyl esters are crucial intermediates in organic synthesis, particularly in peptide synthesis and medicinal chemistry. mdpi.com The esterification of the parent amino acid to its methyl ester, often achieved using reagents like trimethylchlorosilane in methanol (B129727), is a common and efficient procedure. mdpi.com The resulting methyl ester can then participate in amide bond formation reactions.

Heterocycle Formation: The bifunctional nature of the molecule (possessing both an amine and an active methylene (B1212753) group from the acetate moiety) makes it a prime candidate for condensation reactions to form heterocyclic scaffolds. For instance, related aminoacetophenones serve as starting blocks for the Diversity-Oriented Synthesis (DOS) of natural product analogs like flavones, coumarins, and quinolones. mdpi.com Similarly, aminoacetylenic ketones can undergo base-catalyzed intramolecular cyclization to yield pyrrol-3-ones. mdpi.com

Cross-Coupling Reactions: The aromatic ring can be further functionalized through various cross-coupling reactions, leveraging the directing effects of the existing substituents. Palladium-catalyzed reactions, for example, are widely used to form new carbon-carbon or carbon-heteroatom bonds on aromatic rings, a common strategy in the synthesis of complex pharmaceutical intermediates. mdpi.com

Design of Novel Bioactive Scaffolds (Non-Clinical Focus)

The incorporation of fluorine into bioactive molecules is a widely recognized strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity. beilstein-journals.org this compound represents a key fluorinated building block for designing novel molecular scaffolds intended for biological investigation. beilstein-journals.orgnih.gov

Fluorinated amino acids, a class to which the parent acid of this compound belongs, are of significant interest as enzyme inhibitors. beilstein-journals.org The introduction of fluorine can alter the electronic environment of the molecule, mimicking the transition state of an enzymatic reaction or blocking a metabolic pathway. While direct studies on this compound are not extensively detailed, its structural motif is characteristic of compounds used to probe enzyme active sites. For example, fluorinated phenylalanines are used to study enzyme interactions and have applications as potential therapeutic agents. beilstein-journals.org The related compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, acts as a substrate for CYP1A1 enzymes, leading to the formation of DNA adducts, a process studied to understand its antitumor mechanism. nih.gov This highlights how substituted aminophenyl derivatives can be tailored for specific enzyme interactions.

The design of specific ligands for biological targets often involves creating molecules that fit precisely into a receptor's binding pocket. The structural components of this compound are valuable in this context. The fluorophenyl group can engage in favorable interactions within a binding site, and the amino and acetate groups provide points for further elaboration to optimize binding and selectivity.

The development of modern pharmaceuticals frequently involves the use of tailor-made amino acid fragments. mdpi.com For instance, the synthesis of Atogepant, a drug targeting a specific receptor, utilizes a 2,3,6-trifluorophenyl group to enhance binding affinity. mdpi.com This underscores the principle that fluorinated phenylacetate-type structures are fundamental in constructing ligands with fine-tuned properties for molecular targets.

Studying metabolic pathways often requires chemical probes that can be tracked or that can selectively inhibit a particular metabolic step. The fluorine atom in this compound makes it a candidate for such studies, particularly for creating analogs labeled with ¹⁸F for use in Positron Emission Tomography (PET). beilstein-journals.org PET imaging allows for the non-invasive study of metabolic processes in vitro and in vivo. For example, radiolabeled 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine has been synthesized to image tumor ecosystems. beilstein-journals.org The core structure of this compound is suitable for similar derivatization, enabling the synthesis of probes to investigate the distribution and metabolism of novel drug candidates.

Intermediate in Pharmaceutical and Agrochemical Synthesis (Academic Perspective)

From an academic research perspective, this compound is a key intermediate in the synthesis of complex molecules with potential pharmaceutical or agrochemical applications. google.comshreemlifesciences.com The global production of modern pharmaceuticals relies on a coordinated supply of advanced intermediates. shreemlifesciences.com

In pharmaceutical research, this compound serves as a precursor for more elaborate structures. The synthesis of sitagliptin, for example, involves an intermediate, (R)-3-amino-4-(2,4,5-trifluorophenyl) methyl butyrate, which shares key structural similarities. google.com This demonstrates the utility of fluorinated aminophenyl building blocks in constructing active pharmaceutical ingredients (APIs).

In the agrochemical sector, fluorine-containing compounds are increasingly important. agropages.com Pesticides containing pyridine (B92270) moieties, often synthesized from methylpyridine derivatives, are highly efficient and have better environmental compatibility. agropages.com The introduction of fluorine can increase the biological activity of these compounds several-fold. agropages.com The synthesis of advanced pesticides like Fluxapyroxad involves a key intermediate, 3′,4′,5′-trifluoro-2-nitrobiphenyl, highlighting the role of fluorinated phenyl rings in modern agrochemical design. acs.org this compound provides a scaffold that can be chemically elaborated into novel herbicidal or fungicidal agents.

Analytical Methodologies for Research Oriented Characterization of Methyl 2 4 Amino 3 Fluorophenyl Acetate and Its Derivatives

Chromatographic Methods for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC)

Without access to primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Chiral Chromatography

Chiral chromatography is an indispensable tool for the separation of enantiomers, which is critical for the development of stereochemically pure compounds. For derivatives of phenylacetic acid, such as Methyl 2-(4-amino-3-fluorophenyl)acetate, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective approach. yakhak.orgnih.gov

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral molecules, including amino acid esters. researchgate.netmdpi.com Columns such as the Chiralpak® and Lux® series are frequently employed. researchgate.netwindows.net The chiral recognition mechanism of these CSPs relies on a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte enantiomers and the chiral selector on the stationary phase.

The choice of mobile phase is critical for achieving optimal separation. Typical mobile phases for normal-phase chromatography consist of a non-polar solvent such as hexane, modified with an alcohol like 2-propanol or ethanol (B145695). windows.netnih.gov The alcohol component plays a key role in modulating the retention and selectivity of the separation. For compounds with a primary amine, such as this compound, the addition of a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase can improve peak shape and resolution by minimizing undesirable interactions with the silica (B1680970) support of the CSP.

In some cases, derivatization of the amino group can enhance chiral recognition and improve detectability. yakhak.org For instance, converting the primary amine to a benzophenone (B1666685) imine or a nitrobenzoxadiazole (NBD) derivative can lead to better separation on certain CSPs. researchgate.netnih.gov

The following table outlines representative conditions for the chiral HPLC separation of amino acid esters, which can serve as a starting point for developing a method for this compound.

Table 1: Representative Chiral HPLC Method Parameters for Amino Acid Ester Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Stationary Phase | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) | researchgate.net |

| Column Dimensions | 250 x 4.6 mm, 5 µm particle size | windows.net |

| Mobile Phase | Hexane/2-Propanol (90:10, v/v) with 0.1% Diethylamine | windows.net |

| Flow Rate | 1.0 mL/min | nih.gov |

| Temperature | 25 °C |

| Detection | UV at 254 nm | nih.gov |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful and unambiguous method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is invaluable for the complete characterization of a novel compound like this compound.

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded. nih.gov

This diffraction data is then used to solve the crystal structure. The unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group (the set of symmetry operations that describe the crystal) are determined first. Subsequently, the electron density map of the molecule is calculated, from which the positions of the individual atoms can be deduced. nih.gov The final structural model is refined to achieve the best possible fit with the experimental diffraction data.

For a molecule like this compound, XRD analysis would provide definitive proof of its chemical structure, including the substitution pattern on the phenyl ring. Furthermore, if a chiral separation has been performed, XRD analysis of a single enantiomer allows for the determination of its absolute stereochemistry.

While specific crystallographic data for this compound is not publicly available as of this writing, the table below illustrates the type of data that would be obtained from a successful single-crystal XRD experiment, based on data for a related organic molecule.

Table 2: Example of Single-Crystal X-ray Diffraction Data for a Small Organic Molecule

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₉H₁₀FNO₂ |

| Formula Weight | 183.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 10.121 |

| c (Å) | 11.234 |

| α (°) | 90 |

| β (°) | 105.21 |

| γ (°) | 90 |

| Volume (ų) | 935.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.301 |

This level of detailed structural information is crucial for understanding the molecule's properties and for its application in further research and development.

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 2-(4-amino-3-fluorophenyl)acetate, and how do reaction parameters influence yield?

Answer: The synthesis typically involves:

- Esterification : Reacting 4-amino-3-fluorophenylacetic acid with methanol under acid catalysis (e.g., H₂SO₄) at 80–100°C .

- Protection of the amino group : Using tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions during esterification .

Q. Key parameters :

| Parameter | Impact | Optimal Range |

|---|---|---|

| Temperature | Higher temperatures accelerate esterification but risk decomposition | 80–100°C |

| Catalyst loading | Excess acid increases yield but complicates purification | 1–5 mol% |

| Reaction time | Prolonged time improves conversion but may degrade sensitive groups | 6–12 hours |

Reference : Conditions derived from analogous fluorophenyl esters .

Q. How do spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Answer:

- ¹H NMR :

- Aromatic protons: Doublets at δ 6.8–7.2 ppm (meta/para-F coupling).

- Ester methyl: Singlet at δ 3.6–3.8 ppm.

- Amino group: Broad peak at δ 4.5–5.5 ppm (if unprotected) .

- IR :

- Ester C=O stretch: 1720–1740 cm⁻¹.

- NH₂ bending: 1600–1650 cm⁻¹ (if free amino group) .

Validation : Compare with computed spectra (e.g., PubChem data for structural analogs) .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular configuration of this compound?

Answer:

Q. Example crystallographic data (analogous compound) :

| Parameter | Value | Source |

|---|---|---|

| Space group | P21/n | |

| Unit cell (Å) | a=7.58, b=14.70, c=18.14 | |

| Dihedral angle (aryl vs. ester) | 57.9° |

Q. How do researchers reconcile conflicting bioactivity data in fluorinated aryl acetates?

Answer: Common contradictions :

- Discrepancies in IC₅₀ values due to assay variability (e.g., cell line specificity, solvent effects).

- Fluorine’s electron-withdrawing effects may enhance or reduce activity depending on target interactions .

Q. Mitigation strategies :

| Approach | Example |

|---|---|

| Standardized assays | Use identical cell lines (e.g., HEK293 for receptor studies) |

| Structural analogs | Compare with methyl 2-(3-amino-4-hydroxyphenyl)acetate to isolate substituent effects |

Q. What strategies enhance regioselectivity in electrophilic substitutions of this compound derivatives?

Answer:

- Directing effects :

- Fluorine: Meta-directing.

- Amino group: Strongly para-directing (unless protected) .

Q. Reaction optimization :

Reference : Substituent effects validated via Hammett plots in fluorophenyl systems .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

Answer:

- Density Functional Theory (DFT) :

- Calculate charge distribution: Ester carbonyl is electrophilic (Mulliken charge: −0.45 e) .

- Transition-state analysis: Steric hindrance from the fluorophenyl group slows SN2 mechanisms .

Software : Gaussian 16 with B3LYP/6-31G(d) basis set .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.